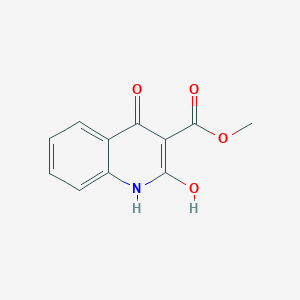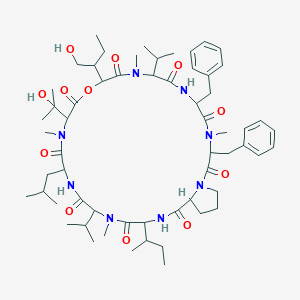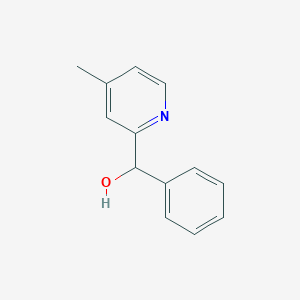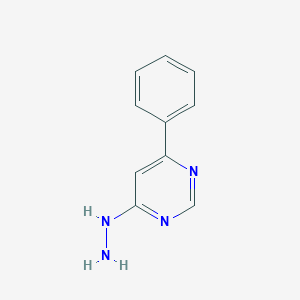
2-(Phenylsulfanyl)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfanyl)-1,3-cyclohexanedione, also known as PSCD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PSCD is a cyclic sulfone that contains a phenylsulfanyl group and a cyclohexanedione ring system. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(Phenylsulfanyl)-1,3-cyclohexanedione is not fully understood, but it is believed to act through multiple pathways. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense. Additionally, 2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In cancer cells, 2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Phenylsulfanyl)-1,3-cyclohexanedione in lab experiments include its low toxicity, high stability, and ease of synthesis. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to have a wide range of biological activities, making it a versatile compound for research. However, one limitation of using 2-(Phenylsulfanyl)-1,3-cyclohexanedione in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 2-(Phenylsulfanyl)-1,3-cyclohexanedione. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-(Phenylsulfanyl)-1,3-cyclohexanedione and its effects on neuronal function. Another area of interest is its potential applications in the treatment of cancer. Studies are needed to determine the optimal dosage and treatment regimen for 2-(Phenylsulfanyl)-1,3-cyclohexanedione in cancer patients. Additionally, further research is needed to explore the potential of 2-(Phenylsulfanyl)-1,3-cyclohexanedione as a therapeutic agent for other diseases such as diabetes and cardiovascular disease.
Méthodes De Synthèse
There are several methods for synthesizing 2-(Phenylsulfanyl)-1,3-cyclohexanedione, including the reaction of 2-chlorocyclohexane-1,3-dione with phenylsulfanyl chloride in the presence of a base, the reaction of 2-hydroxycyclohexane-1,3-dione with phenylsulfanyl chloride in the presence of a base, and the reaction of 2-cyclohexen-1-one with phenylsulfanyl chloride in the presence of a base. These methods have been optimized to obtain high yields of 2-(Phenylsulfanyl)-1,3-cyclohexanedione.
Applications De Recherche Scientifique
2-(Phenylsulfanyl)-1,3-cyclohexanedione has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
2-(Phenylsulfanyl)-1,3-cyclohexanedione |
|---|---|
Formule moléculaire |
C12H12O2S |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
2-phenylsulfanylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H12O2S/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2 |
Clé InChI |
GSZIVGBOSMBPOG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2 |
SMILES canonique |
C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)



![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)

![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)




